

# A Technical Guide to Gallacetophenone: Properties, Synthesis, and Biological Activity

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## Compound of Interest

Compound Name: **Gallacetophenone**

Cat. No.: **B154301**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Gallacetophenone** (CAS No. 528-21-2), a trihydroxyacetophenone with significant potential in dermatological and pharmaceutical applications. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its primary biological mechanism of action as a tyrosinase inhibitor.

## Core Compound Identification and Properties

**Gallacetophenone**, systematically named 1-(2,3,4-trihydroxyphenyl)ethanone, is an acetyl derivative of pyrogallol.<sup>[1]</sup> Its core chemical identifiers and physical properties are summarized below for quick reference.

Table 1: Chemical Identifiers for **Gallacetophenone**

Identifier	Value
CAS Number	528-21-2 <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
IUPAC Name	1-(2,3,4-Trihydroxyphenyl)ethanone <a href="#">[1]</a>
Synonyms	2',3',4'-Trihydroxyacetophenone, Alizarin Yellow C, 4-Acetylpyrogallol <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>8</sub> H <sub>8</sub> O <sub>4</sub> <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	168.15 g/mol <a href="#">[2]</a> <a href="#">[3]</a>
SMILES	CC(=O)C1=C(C(=C(C=C1)O)O)O
InChI	InChI=1S/C8H8O4/c1-4(9)5-2-3-6(10)8(12)7(5)11/h2-3,10-12H,1H3 <a href="#">[1]</a>
InChIKey	XIROXSOOOAZHLL-UHFFFAOYSA-N <a href="#">[1]</a>

Table 2: Physicochemical and Spectral Properties of **Gallacetophenone**

Property	Value
Physical State	White to brownish-gray crystalline powder <a href="#">[2]</a>
Melting Point	171-173 °C <a href="#">[1]</a> <a href="#">[2]</a>
Solubility	Soluble in 600 parts cold water; more soluble in hot water, alcohol, and ether <a href="#">[2]</a>
UV Absorption Maxima (in Methanol)	237 nm ( $\epsilon$ = 8560), 296 nm ( $\epsilon$ = 12,500) <a href="#">[2]</a>
Absorption Wavelength (in Methanol)	291 nm ( $\epsilon$ = 12,500) <a href="#">[4]</a>

## Synthesis of Gallacetophenone

**Gallacetophenone** can be synthesized via the Nencki reaction, which involves the acylation of a phenol (in this case, pyrogallol) with an acid anhydride using a Lewis acid catalyst.[\[1\]](#)

## Experimental Protocol: Synthesis from Pyrogallol

This protocol is adapted from established methods for the synthesis of phenolic ketones.

Objective: To synthesize **Gallacetophenone** from pyrogallol and acetic anhydride.

Materials:

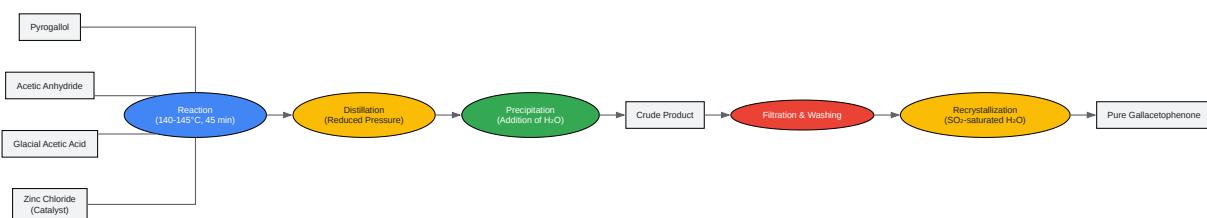
- Pyrogallol
- Zinc chloride (fused and powdered)
- Glacial acetic acid
- Acetic anhydride (95%)
- Deionized water
- Sulfur dioxide (for saturation of crystallization water)
- Round-bottomed flask (250 mL)
- Reflux condenser with a calcium chloride tube
- Oil bath
- Mechanical stirrer
- Ice water bath
- Suction filtration apparatus (e.g., Büchner funnel)

Procedure:

- Catalyst Preparation: In a 250-mL round-bottomed flask, dissolve 28 g of freshly fused and powdered zinc chloride in 38 mL of glacial acetic acid by heating in an oil bath at 135-140°C.
- Addition of Reagents: To the clear solution, add 40 g of 95% acetic anhydride, followed by the addition of 50 g of distilled pyrogallol in one portion.

- Reaction: Heat the mixture at 140-145°C for 45 minutes with frequent and vigorous shaking. It is critical not to exceed 150°C to avoid the formation of resinous byproducts.
- Work-up: Remove the unreacted acetic anhydride and acetic acid by distillation under reduced pressure.
- Precipitation: Break up the resulting red-brown solid cake and add 300 mL of water. Stir the mixture mechanically for several minutes.
- Isolation: Cool the mixture in an ice water bath to precipitate the crude product. Filter the solid with suction and wash it with cold water.
- Purification: Recrystallize the crude material (typically 45-50 g) from 500 mL of boiling water that has been saturated with sulfur dioxide.
- Drying: Collect the resulting straw-colored needles by filtration and dry them to obtain pure **Gallacetophenone**.

## Synthesis Workflow Diagram



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Caption: Chemical synthesis workflow for **Gallacetophenone**.

## Biological Activity and Mechanism of Action

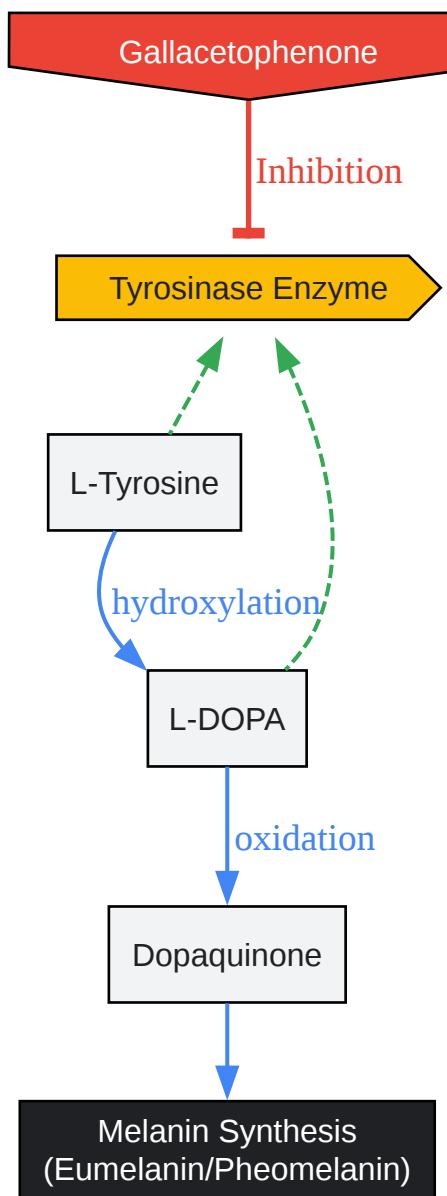
The primary biological activity of **Gallacetophenone** relevant to drug development and cosmetics is its ability to inhibit melanogenesis, the process of melanin production.<sup>[5][6][7]</sup> This makes it a compound of interest for skin-whitening formulations and for treating hyperpigmentation disorders.

### Mechanism: Tyrosinase Inhibition

Melanogenesis is a complex pathway where the enzyme tyrosinase plays a rate-limiting role.<sup>[5]</sup> Tyrosinase catalyzes the first two critical steps: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.<sup>[8]</sup> Dopaquinone then serves as a precursor for the synthesis of both eumelanin (black-brown pigment) and pheomelanin (red-yellow pigment).<sup>[9]</sup>

**Gallacetophenone** acts as a potent inhibitor of tyrosinase.<sup>[5][7]</sup> Molecular docking studies have revealed that it binds effectively to the active site of the enzyme. This binding is stabilized by a combination of hydrophobic interactions with amino acid residues such as His367, Ile368, and Val377, and hydrogen bonding with Ser380.<sup>[6][7]</sup> By occupying the active site, **Gallacetophenone** prevents the substrate (L-tyrosine) from binding, thereby halting the melanin synthesis cascade.<sup>[5][10]</sup>

### Signaling Pathway Diagram



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Caption: Inhibition of the melanogenesis pathway by **Gallacetophenone**.

## Experimental Protocol: In Vitro Tyrosinase Inhibition Assay

This protocol provides a standardized method to quantify the inhibitory effect of **Gallacetophenone** on mushroom tyrosinase activity, a common model for human tyrosinase.

Objective: To determine the  $IC_{50}$  value of **Gallacetophenone** for mushroom tyrosinase.

**Principle:** The assay measures the activity of tyrosinase by monitoring the formation of dopachrome from the oxidation of a substrate (L-DOPA or L-Tyrosine). Dopachrome has a strong absorbance at approximately 475-492 nm.[\[8\]](#)[\[11\]](#)[\[12\]](#) An inhibitor will reduce the rate of dopachrome formation, which is quantified spectrophotometrically.

#### Materials:

- Mushroom Tyrosinase (e.g., 1000 U/mL stock solution)
- L-DOPA (e.g., 2.0 mM solution)
- Phosphate buffer (e.g., 50 mM, pH 6.8)
- **Gallacetophenone** (test inhibitor, prepared in a series of concentrations)
- Kojic acid (positive control inhibitor)
- 96-well microtiter plates
- Microplate reader capable of measuring absorbance at 475 nm

#### Procedure:

- Preparation of Reagents:
  - Prepare stock solutions of L-DOPA, mushroom tyrosinase, **Gallacetophenone**, and kojic acid in the phosphate buffer.
  - Create a serial dilution of **Gallacetophenone** and kojic acid to test a range of concentrations.
- Assay Setup (in a 96-well plate):
  - Test Wells: Add 25 µL of the sample solution (**Gallacetophenone** at various concentrations), 50 µL of 2.0 mM L-DOPA, and 50 µL of 50 mM phosphate buffer.[\[12\]](#)
  - Control Wells (No Inhibitor): Add 25 µL of phosphate buffer instead of the sample solution, 50 µL of L-DOPA, and 50 µL of phosphate buffer.

- Blank Wells: To correct for background absorbance, prepare wells with the sample and L-DOPA but replace the enzyme solution with buffer.[12]
- Enzyme Initiation: Initiate the reaction by adding 75 µL of the mushroom tyrosinase solution (e.g., final activity of 100 U/mL) to each well.[12]
- Incubation and Measurement:
  - Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set time (e.g., 10-20 minutes).[8][12]
  - Measure the absorbance of each well at 475 nm using a microplate reader.
- Calculation of Inhibition:
  - Calculate the percentage of tyrosinase inhibition for each concentration of **Gallacetophenone** using the following formula: % Inhibition = [(A\_control - A\_sample) / A\_control] x 100 Where A\_control is the absorbance of the control well and A\_sample is the absorbance of the test well (corrected for blank).
- IC<sub>50</sub> Determination:
  - Plot the percent inhibition against the logarithm of the inhibitor concentration.
  - Determine the IC<sub>50</sub> value, which is the concentration of **Gallacetophenone** that causes 50% inhibition of tyrosinase activity, from the dose-response curve.

## Conclusion

**Gallacetophenone** is a well-characterized compound with a straightforward synthesis and a defined mechanism of biological action. Its proven efficacy as a tyrosinase inhibitor makes it a strong candidate for further investigation in drug development for hyperpigmentation disorders and as an active ingredient in the cosmetics industry. The protocols and data presented in this guide serve as a foundational resource for researchers and scientists working with this promising molecule.

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## References

- 1. Gallacetophenone - Wikipedia [en.wikipedia.org]
- 2. Gallacetophenone [drugfuture.com]
- 3. scbt.com [scbt.com]
- 4. PhotochemCAD | Gallacetophenone [photochemcad.com]
- 5. Tyrosinase-Targeting Gallacetophenone Inhibits Melanogenesis in Melanocytes and Human Skin- Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tyrosinase-Targeting Gallacetophenone Inhibits Melanogenesis in Melanocytes and Human Skin-Equivalents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. activeconceptsllc.com [activeconceptsllc.com]
- 9. saudijournals.com [saudijournals.com]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
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